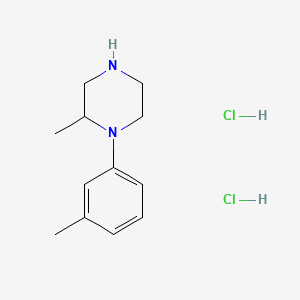
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a tetrahydrobenzazepine ring, and an imidazoline moiety, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Benzazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.
Attachment of the Imidazoline Moiety: The imidazoline group is attached via a condensation reaction with an appropriate imidazoline precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups.
Scientific Research Applications
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[(2-imidazolin-2-yl)methyl]-1H-1-benzazepin-2-one
- 3-(p-Chlorophenyl)-1-(2-imidazolin-2-yl)methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Uniqueness
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
3300-64-9 |
|---|---|
Molecular Formula |
C20H23Cl2N3 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C20H22ClN3.ClH/c21-18-9-7-15(8-10-18)17-6-5-16-3-1-2-4-19(16)24(13-17)14-20-22-11-12-23-20;/h1-4,7-10,17H,5-6,11-14H2,(H,22,23);1H |
InChI Key |
AGCUFMAFYNRKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=C(C=C3)Cl)CC4=NCCN4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)




![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)

![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)



